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12-Iodo-2-methyldodecan-6-one
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Overview
Description
12-Iodo-2-methyldodecan-6-one: is an organic compound with the molecular formula C13H25IO . It consists of a 12-carbon chain with an iodine atom attached to the second carbon and a ketone functional group at the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Iodo-2-methyldodecan-6-one can be achieved through several methods. One common approach involves the iodination of 2-methyldodecan-6-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the iodine being introduced to the carbon chain at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 12-Iodo-2-methyldodecan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., 12-chloro-2-methyldodecan-6-one.
Oxidation: 12-Iodo-2-methyldodecanoic acid.
Reduction: 12-Iodo-2-methyldodecan-6-ol.
Scientific Research Applications
Chemistry: 12-Iodo-2-methyldodecan-6-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound may be used to study the effects of iodine-containing molecules on biological systems. Its derivatives could potentially serve as lead compounds in drug discovery .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and surfactants .
Mechanism of Action
The mechanism by which 12-Iodo-2-methyldodecan-6-one exerts its effects depends on its chemical structure. The iodine atom and ketone group play crucial roles in its reactivity. The iodine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodo-2-methylpropane: Similar in having an iodine atom and a methyl group but differs in chain length and functional groups.
6-Iodohexan-2-one: Similar in having an iodine atom and a ketone group but differs in chain length and position of the iodine atom.
Uniqueness: 12-Iodo-2-methyldodecan-6-one is unique due to its specific combination of a long carbon chain, an iodine atom, and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
CAS No. |
56884-44-7 |
---|---|
Molecular Formula |
C13H25IO |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
12-iodo-2-methyldodecan-6-one |
InChI |
InChI=1S/C13H25IO/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12H,3-11H2,1-2H3 |
InChI Key |
SHOMGILOKNKJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCI |
Origin of Product |
United States |
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